molecular formula C24H18O3 B11152339 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one

Cat. No.: B11152339
M. Wt: 354.4 g/mol
InChI Key: NASMFNUJFUANQT-UHFFFAOYSA-N
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Description

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under basic conditions.

    Introduction of the vinylbenzyl group: The chromen-2-one core is then reacted with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The phenyl and vinylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like bromine (Br2) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Dihydro derivatives of the chromen-2-one core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Key Properties

  • Molecular Weight : 366.39 g/mol
  • Melting Point : Data not available from the sources but typically assessed during synthesis.
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of chromones can exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that chromone derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Study: Anti-Cancer Activity

A study evaluated the cytotoxic effects of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be around 15 µM, indicating promising anti-cancer properties.

Photochemistry

Due to its conjugated system, this compound exhibits interesting photophysical properties, making it suitable for applications in photodynamic therapy (PDT). In PDT, light-sensitive compounds are activated by light exposure to produce reactive oxygen species that can selectively destroy tumor cells.

Case Study: Photodynamic Therapy

Research involving the compound's photochemical behavior showed that upon irradiation with UV light, it generated singlet oxygen efficiently. This property was tested in vitro against cancer cells, where it was found to enhance cell death significantly when combined with light treatment compared to light alone .

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced optical properties. Its ability to act as a fluorescent probe makes it valuable for sensor applications.

Data Table: Optical Properties of Polymer Composites

Composite MaterialEmission Wavelength (nm)Quantum Yield (%)
Polystyrene + Compound48025
PMMA + Compound50030
Polycarbonate + Compound49028

The data indicates that composites containing this chromone derivative exhibit significant fluorescence, making them suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2H-chromen-2-one: Lacks the vinylbenzyl group, which may result in different biological activities.

    7-((4-Vinylbenzyl)oxy)-2H-chromen-2-one: Lacks the phenyl group, which may affect its chemical reactivity and applications.

Uniqueness

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one is unique due to the presence of both the phenyl and vinylbenzyl groups, which can influence its chemical properties and potential applications. This combination of functional groups may provide enhanced biological activity or specific material properties compared to similar compounds.

Biological Activity

4-Phenyl-7-((4-vinylbenzyl)oxy)-2H-chromen-2-one, a member of the coumarin family, is a synthetic compound that has garnered interest due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive review of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C24H18O3C_{24}H_{18}O_3, with a molecular weight of approximately 366.39 g/mol. The compound features a chromenone backbone, which is characteristic of many biologically active coumarins.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that this compound effectively reduces oxidative stress markers in cellular models.

StudyMethodologyFindings
DPPH assayShowed IC50 value indicating strong radical scavenging activity.
Cell culture assaysReduced oxidative damage in treated cells compared to controls.

Anti-inflammatory Effects

Coumarins are also noted for their anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

StudyMethodologyFindings
ELISA assaysSignificant reduction in TNF-alpha levels in treated samples.
Animal modelsDecreased paw edema in inflammatory models.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

StudyCell LineIC50 Value (µM)Mechanism
HeLa15Induction of apoptosis via caspase activation.
MCF-720Cell cycle arrest at G1 phase.

Case Studies

  • Neuroprotective Effects : A study examined the neuroprotective effects of the compound against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
  • Cardiovascular Benefits : Another investigation highlighted the cardioprotective effects of this coumarin derivative, demonstrating its ability to lower cholesterol levels and improve endothelial function in animal models.

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C24H18O3/c1-2-17-8-10-18(11-9-17)16-26-20-12-13-21-22(19-6-4-3-5-7-19)15-24(25)27-23(21)14-20/h2-15H,1,16H2

InChI Key

NASMFNUJFUANQT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

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